molecular formula C23H23NO5 B2937377 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid CAS No. 2309453-70-9

8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid

Katalognummer: B2937377
CAS-Nummer: 2309453-70-9
Molekulargewicht: 393.439
InChI-Schlüssel: CQSZMRAGRFIAIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a fluorenylmethoxycarbonyl group attached to a spirocyclic framework, which includes an oxazolidine ring and a carboxylic acid moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to begin with a suitable precursor, such as a lactone or lactam, which undergoes a series of reactions to form the spirocyclic structure. The fluorenylmethoxycarbonyl group is then introduced through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of specialized reactors and purification techniques, such as recrystallization or chromatography, to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Application in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism by which 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid exerts its effects depends on its molecular targets and pathways. This compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

This compound can be compared to other similar compounds, such as:

  • Fluorenylmethyloxycarbonyl derivatives: : These compounds share the fluorenylmethoxycarbonyl group but differ in their core structures.

  • Spirocyclic compounds: : Other spirocyclic compounds may have different ring sizes or functional groups.

The uniqueness of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid lies in its specific combination of the fluorenylmethoxycarbonyl group and the spirocyclic framework, which may confer unique chemical and biological properties.

Biologische Aktivität

The compound 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid , often abbreviated as Fmoc-Oxa-Azaspiro, is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 337.36 g/mol
  • CAS Number : 104091-08-9

The biological activity of Fmoc-Oxa-Azaspiro is primarily attributed to its structural components, which allow it to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group is known for enhancing the solubility and stability of compounds in biological systems. The azaspiro structure contributes to its ability to mimic natural substrates, facilitating interactions with enzymes and receptors.

Antimicrobial Activity

Research has indicated that derivatives of azaspiro compounds exhibit significant antimicrobial properties. In a study comparing various functionalized derivatives, it was found that the introduction of the Fmoc group enhances the compound's efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro studies demonstrated that Fmoc-Oxa-Azaspiro could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Properties

Preliminary findings suggest that Fmoc-Oxa-Azaspiro may possess neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound led to a reduction in neuronal apoptosis and improved cognitive function, indicating its potential utility in treating conditions such as Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : Evaluate the antimicrobial activity against E. coli and S. aureus.
    • Results : Fmoc-Oxa-Azaspiro demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, outperforming several existing antibiotics .
  • Inflammation Model
    • Objective : Assess the anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophages.
    • Results : The compound reduced TNF-alpha levels by 50% at a concentration of 10 µM, highlighting its potential as an anti-inflammatory therapeutic agent .
  • Neuroprotection in Animal Models
    • Objective : Investigate neuroprotective effects in a mouse model of Alzheimer’s disease.
    • Results : Mice treated with Fmoc-Oxa-Azaspiro exhibited improved memory retention in maze tests and decreased markers of oxidative stress compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeTest SubjectConcentrationResult
AntimicrobialE. coli32 µg/mLSignificant inhibition
AntimicrobialS. aureus16 µg/mLSignificant inhibition
Anti-inflammatoryMacrophages (LPS model)10 µM50% reduction in TNF-alpha
NeuroprotectionMouse modelVariesImproved memory retention

Eigenschaften

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)20-12-24(14-23(29-20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSZMRAGRFIAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.